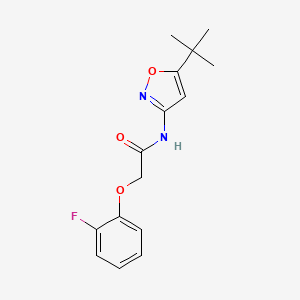

![molecular formula C21H30N4O3 B5017036 N-ethyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5017036.png)

N-ethyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .

Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2 . The structure includes a cyclohexane ring, a pyrimidine ring, a pyrazole ring, and a piperidine ring . The InChIKey is GBLBJPZSROAGMF-BATDWUPUSA-N .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C . Its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO (≥ 100 mg/mL or 187.41 mM) but insoluble in water (< 0.1 mg/mL) .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Pralsetinib (BLU-667) has shown promising results in inhibiting various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . Therefore, it has potential for further development as a tubulin polymerization inhibitor.

Propiedades

IUPAC Name |

N-ethyl-3-methoxy-4-(1-methylpiperidin-4-yl)oxy-N-[(1-methylpyrazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-5-25(15-16-13-22-24(3)14-16)21(26)17-6-7-19(20(12-17)27-4)28-18-8-10-23(2)11-9-18/h6-7,12-14,18H,5,8-11,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMIQUZYMHERTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN(N=C1)C)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5016965.png)

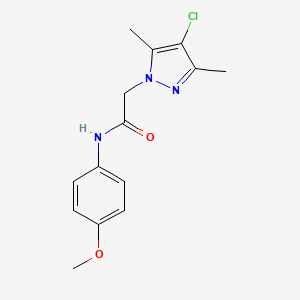

![N-benzyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5016982.png)

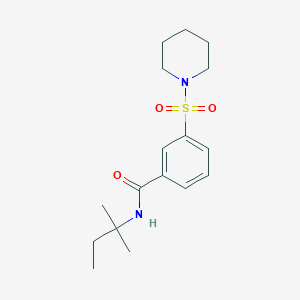

![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5016995.png)

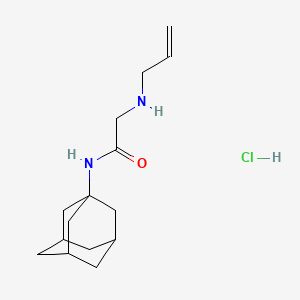

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5017017.png)

![7-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5017019.png)

![(3R*,4R*)-4-(4-morpholinyl)-1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B5017027.png)

![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5017029.png)

![1-(6-fluoro-2-quinolinyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5017040.png)

![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5017045.png)

![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate](/img/structure/B5017054.png)